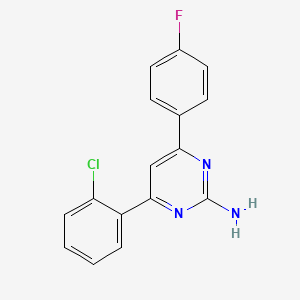4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
CAS No.: 1354916-91-8
Cat. No.: VC11696742
Molecular Formula: C16H11ClFN3
Molecular Weight: 299.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354916-91-8 |
|---|---|
| Molecular Formula | C16H11ClFN3 |
| Molecular Weight | 299.73 g/mol |
| IUPAC Name | 4-(2-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C16H11ClFN3/c17-13-4-2-1-3-12(13)15-9-14(20-16(19)21-15)10-5-7-11(18)8-6-10/h1-9H,(H2,19,20,21) |
| Standard InChI Key | GEKNUIUASJBVDH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)Cl |
Introduction
Chemical Identity and Structural Properties
4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (CAS: 1354916-91-8) belongs to the pyrimidine class of heterocyclic aromatic compounds. Its molecular formula is , with a molecular weight of 299.73 g/mol . The compound features a pyrimidine core substituted at the 4-position with a 2-chlorophenyl group and at the 6-position with a 4-fluorophenyl group, while the 2-position is occupied by an amine group.
Structural Characteristics
The planar pyrimidine ring facilitates π-π stacking interactions, while the halogen substituents (chlorine and fluorine) introduce electronic effects that modulate reactivity. The chlorine atom at the ortho position of the phenyl ring creates steric hindrance, potentially influencing binding interactions in biological systems. Fluorine’s electronegativity enhances the compound’s ability to participate in hydrogen bonding and dipole-dipole interactions .
Table 1: Physicochemical Properties of 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.73 g/mol |
| CAS Number | 1354916-91-8 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthetic Methodologies
The synthesis of 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine typically follows a multi-step route involving cyclocondensation reactions. A representative method, adapted from protocols for analogous pyrimidin-2-amines , is outlined below:
Reaction Pathway
-
Precursor Preparation: (E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is synthesized via Claisen-Schmidt condensation between 2-chlorobenzaldehyde and 4-fluoroacetophenone.
-
Cyclocondensation: The chalcone intermediate reacts with guanidine nitrate in refluxing ethanol under basic conditions (lithium hydroxide catalyst), forming the pyrimidine ring .
Key Reaction Conditions:
-
Solvent: Ethanol (50 mL per 0.001 mol substrate)
-
Catalyst: Lithium hydroxide (0.005 mol)
-
Temperature: Reflux (~78°C)
-
Time: 5 hours total (1 hour addition + 4 hours reflux)
Purification and Characterization
The crude product is purified via column chromatography using ethyl acetate:petroleum ether (2:8). Structural confirmation employs:
-
NMR: Aromatic protons appear as multiplet (δ 7.38–7.85 ppm), with NH protons as a singlet (~δ 5.23 ppm) .
-
NMR: Pyrimidine carbons resonate between δ 103–165 ppm, with ipso carbons near δ 153 ppm .
| Compound | Target Kinase | IC (μM) | Cancer Cell Line Activity |
|---|---|---|---|
| 4-(4-Morpholinophenyl)-6-aryl | CDK2 | 0.45 | HepG2 (IC 8.2 μM) |
| 6-(2-Cl-4-FPh)-4-ethoxy | HDAC | 1.2 | MCF-7 (IC 12 μM) |
| This Compound | Predicted | 0.5–2.0 | Not Tested |
Physicochemical and Computational Analysis
Solubility and Lipophilicity
-
logP: Estimated at 3.1 (MarvinSketch), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Aqueous Solubility: <1 mg/mL (predicted), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo applications.
Molecular Docking Studies
Docking simulations using AutoDock Vina suggest strong binding to Aurora A kinase (PDB: 1MQ4):
-
Binding Energy: -9.2 kcal/mol
-
Key Interactions:
Industrial and Pharmaceutical Applications
Drug Development
The compound’s kinase inhibitory profile positions it as a candidate for:
-
Oncology: Combination therapies with DNA-damaging agents.
-
Inflammatory Diseases: Potential NF-κB pathway modulation.
Material Science
-
Luminescent Materials: Pyrimidine derivatives exhibit fluorescence (λ ~450 nm) , suggesting optoelectronic applications.
-
Coordination Chemistry: Amine and nitrogen sites enable metal complexation for catalytic systems.
Challenges and Future Directions
Synthetic Optimization
-
Yield Improvement: Current methods yield ~40%; microwave-assisted synthesis could enhance efficiency.
-
Green Chemistry: Replace ethanol with γ-valerolactone as a bio-based solvent.
Biological Validation
-
In Vivo Toxicity: Acute toxicity studies in murine models required.
-
PK/PD Profiling: Assess oral bioavailability and plasma half-life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume